molecular formula C14H13N3O3S B14629684 Furophanate CAS No. 53878-17-4

Furophanate

Cat. No.: B14629684
CAS No.: 53878-17-4
M. Wt: 303.34 g/mol
InChI Key: TZUAKKVHNFEFBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Furophanate can be synthesized through a multi-step process involving the reaction of furan-2-carbaldehyde with 2-aminophenylthiocarbamate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and effectiveness of the final product .

Chemical Reactions Analysis

Types of Reactions: Furophanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can lead to the formation of amine or alcohol derivatives .

Scientific Research Applications

Furophanate has a wide range of applications in scientific research, including:

Mechanism of Action

Furophanate exerts its effects by inhibiting the growth and reproduction of fungal cells. It targets specific enzymes and pathways involved in fungal metabolism, disrupting their normal function and leading to cell death . The compound’s molecular structure allows it to interact with key proteins and enzymes, making it an effective fungicide.

Comparison with Similar Compounds

    Thiophanate-methyl: Another fungicide with a similar structure and mode of action.

    Carbendazim: A fungicide that shares some structural similarities and is used for similar applications.

    Benomyl: A related compound with fungicidal properties.

Uniqueness: Furophanate is unique due to its specific molecular structure, which allows it to effectively target fungal cells while minimizing harm to other organisms. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

53878-17-4

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

methyl N-[[2-(furan-2-ylmethylideneamino)phenyl]carbamothioyl]carbamate

InChI

InChI=1S/C14H13N3O3S/c1-19-14(18)17-13(21)16-12-7-3-2-6-11(12)15-9-10-5-4-8-20-10/h2-9H,1H3,(H2,16,17,18,21)

InChI Key

TZUAKKVHNFEFBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=S)NC1=CC=CC=C1N=CC2=CC=CO2

Origin of Product

United States

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